molecular formula C16H12N2O B185123 N-(quinolin-8-yl)benzamide CAS No. 33757-48-1

N-(quinolin-8-yl)benzamide

Cat. No.: B185123
CAS No.: 33757-48-1
M. Wt: 248.28 g/mol
InChI Key: YGICLPNGPGZANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(quinolin-8-yl)benzamide is a chemical compound that features a quinoline ring attached to a benzamide moiety. Quinoline is a nitrogen-containing heterocyclic compound, which is a common motif in many natural products, functional materials, and pharmaceuticals. The compound is known for its role as a bidentate directing group in various chemical reactions, particularly in the field of C–H bond activation and functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(quinolin-8-yl)benzamide can be synthesized through various methods. One common approach involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which N-(quinolin-8-yl)benzamide exerts its effects primarily involves its role as a directing group in C–H bond activation. The quinoline ring coordinates with metal catalysts, facilitating the activation of specific C–H bonds within the molecule. This coordination enhances the reactivity and selectivity of the compound in various chemical transformations . The molecular targets and pathways involved include the activation of C–H bonds at specific positions on the quinoline ring, leading to the formation of new C–C or C–Z (Z = heteroatom) bonds .

Properties

IUPAC Name

N-quinolin-8-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGICLPNGPGZANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356886
Record name N-(quinolin-8-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33757-48-1
Record name N-(quinolin-8-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(quinolin-8-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(quinolin-8-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(quinolin-8-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(quinolin-8-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(quinolin-8-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(quinolin-8-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.